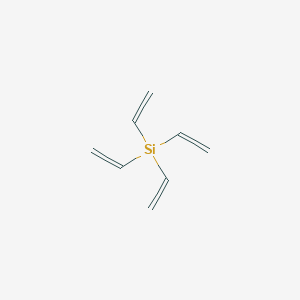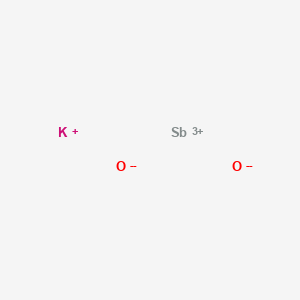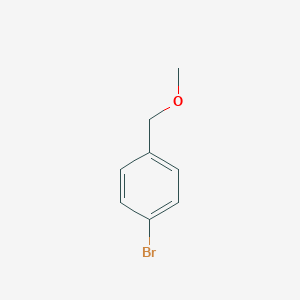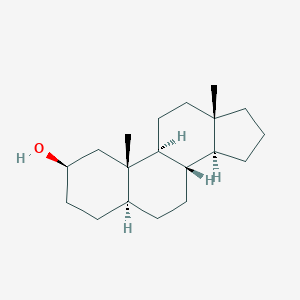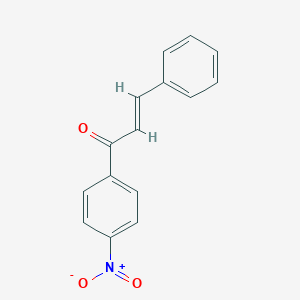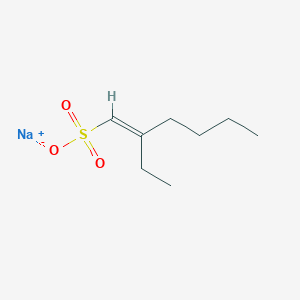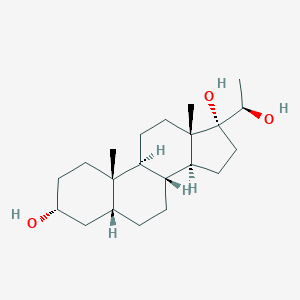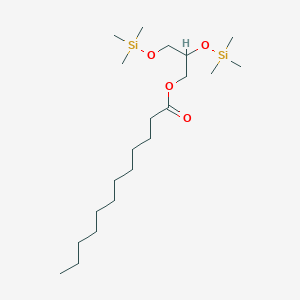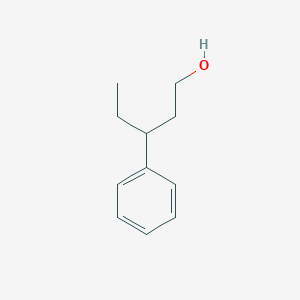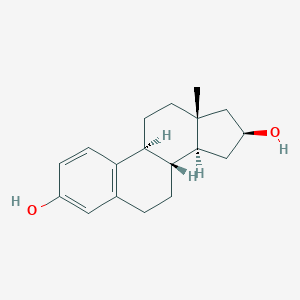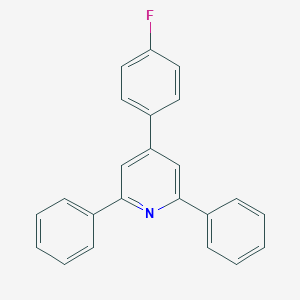
4-(4-Fluorophenyl)-2,6-diphenylpyridine
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2,6-diphenylpyridine, also known as FDP or FDP-18, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective ligand for the sigma-2 receptor, which is a protein that is expressed in various tissues and is involved in several physiological and pathological processes. FDP has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research.
Applications De Recherche Scientifique
Photophysical Properties and Protonation Effects : A study explored the synthesis and photophysical properties of a series of 2,6-diphenylpyridine-based fluorophores, including derivatives with different substituents. These compounds exhibited proton-sensitive fluorescence, with some capable of ratiometric emission signaling of protons and others showing proton-induced quenching or ON–OFF–ON switching of their emission (Wang et al., 2013).
Luminescence Studies and Biological Activities : Another study synthesized silver(I) complexes of diphenylpyridines, revealing a strong room-temperature fluorescence with high luminescence quantum yield in some complexes. These complexes displayed potential applications in biological activities, including antimicrobial studies and fluorescent imaging of cells (Wang et al., 2017).
Influence of Substituent Groups on Geometry and Stability : The effect of substituent groups on the geometry of the benzene ring in related compounds was studied, supported by crystal structure studies and Ab Initio calculations. These studies provide insights into the interactions and stability of such molecular structures (Krygowski et al., 1994).
Fluorescent Chemosenor Applications : Research also includes the development of a 2,6-diphenylpyridine-based receptor as a “turn-on” fluorescent chemosensor for selectively sensing Ag+ ions. This probe exhibited a high luminescence quantum yield and was used to detect Ag+ in mammalian cells (Zhang et al., 2017).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONNHZXRBFQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348053 | |
| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
CAS RN |
1498-83-5 | |
| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



